Monohydroxy Netupitant D6 falls under the classification of pharmaceutical compounds, specifically as a metabolite of a neurokinin-1 receptor antagonist. Its primary application lies within the realm of pharmacological research, particularly in studies focused on drug metabolism and efficacy.
The synthesis of Monohydroxy Netupitant D6 involves several chemical reactions that typically include the introduction of deuterium into the Monohydroxy Netupitant structure. This can be achieved through various isotopic labeling techniques, often utilizing deuterated solvents or reagents during the synthesis process.
The synthesis may start from commercially available Monohydroxy Netupitant, where specific hydrogen atoms are replaced with deuterium atoms. This process can involve:
These methods ensure that the resultant compound retains similar biological activity while allowing for enhanced tracking in metabolic studies due to the distinct mass difference between hydrogen and deuterium.
The molecular weight of Monohydroxy Netupitant D6 is slightly increased due to the presence of deuterium. Specific structural data would typically be provided through spectral analysis techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), confirming the incorporation of deuterium and the integrity of the compound's structure.
Monohydroxy Netupitant D6 may participate in various chemical reactions similar to other metabolites of Netupitant. These reactions can include:
The reactions involving Monohydroxy Netupitant D6 are typically studied under controlled laboratory conditions to evaluate their kinetics and mechanisms. Analytical methods such as High-Performance Liquid Chromatography (HPLC) are employed to monitor these reactions.
Monohydroxy Netupitant D6 acts primarily through its interaction with neurokinin-1 receptors. As a metabolite, it may retain some degree of receptor affinity, contributing to its pharmacological effects.
Studies indicate that neurokinin-1 receptor antagonists like Monohydroxy Netupitant D6 help mitigate nausea and vomiting by blocking substance P from binding to its receptors in the central nervous system. This mechanism is critical in understanding how modifications to drug structures can influence their efficacy and safety profiles.
Monohydroxy Netupitant D6 is expected to exhibit physical properties similar to those of its parent compound, including solubility characteristics and melting point ranges that facilitate its use in laboratory settings.
The chemical properties include stability under various pH conditions, reactivity towards nucleophiles or electrophiles, and potential for hydrolysis or oxidation. These properties are crucial for predicting behavior in biological systems.
Comprehensive analyses using techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into thermal stability and phase transitions, which are essential for formulating stable pharmaceutical products.
Monohydroxy Netupitant D6 has significant applications in scientific research:
Monohydroxy Netupitant D6 (Chemical Name: 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide) is a selectively deuterated variant of monohydroxy netupitant, a pharmacologically active oxidative metabolite of the antiemetic drug netupitant. Its molecular formula is C₃₀H₂₆D₆F₆N₄O₂, with a molecular weight of 600.63 g/mol, reflecting the replacement of six hydrogen atoms with deuterium at the two methyl groups adjacent to the carbonyl moiety [6] [8].
Systematic Nomenclature and Structural Features:
Table 1: Nomenclature and Chemical Identifiers
Nomenclature Type | Designation |
---|---|
IUPAC Name | 2-[3,5-bis(trifluoromethyl)phenyl]-3,3,3-trideuterio-N-[4-[2-(hydroxymethyl)phenyl]-6-(4-methylpiperazin-1-yl)pyridin-3-yl]-N-methyl-2-(trideuteriomethyl)propanamide |
CAS Number | 2070015-07-3 |
Molecular Formula | C₃₀H₂₆D₆F₆N₄O₂ |
Key Synonyms | Netupitant-d6 metabolite; Monohydroxy Netupitant-d6; Benzeneacetamide-d6 derivative |
The strategic deuteration in Monohydroxy Netupitant D6 creates a nearly identical chemical behavior to its non-deuterated counterpart while introducing a distinct mass spectrometric signature. This allows it to serve as an ideal internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, compensating for variability during sample preparation and analysis. When spiked into biological samples (plasma, urine, tissues) prior to processing, it co-elutes chromatographically with the endogenous analyte but is differentiated by its higher mass fragment ions, enabling highly accurate quantification [5] [6].
Primary Research Applications:
High-Sensitivity Bioanalysis: In regulated bioanalytical method development, Monohydroxy Netupitant D6 is essential for achieving the stringent sensitivity requirements for metabolite quantification in clinical trials. It enables detection limits in the picogram-per-milliliter range, crucial for characterizing the pharmacokinetic profile of netupitant and its metabolites during multiple-dose chemotherapy cycles where drug accumulation may occur [5] [8].
Drug-Drug Interaction Studies: The deuterated standard provides assay robustness when quantifying monohydroxy netupitant in complex matrices containing co-administered drugs (e.g., ketoconazole, rifampicin). This is critical because netupitant is both a substrate and moderate inhibitor of CYP3A4, creating potential pharmacokinetic interactions that must be precisely quantified [3] [10].
Table 2: Impact of Deuteration on Analytical and Metabolic Properties
Property | Native Metabolite | Monohydroxy Netupitant D6 | Functional Significance |
---|---|---|---|
Molecular Mass | 594.59 Da | 600.63 Da | +6 Da shift enables MS discrimination |
Chromatographic Retention | Polarity-dependent | Nearly identical (<0.1 min variation) | Co-elution minimizes matrix effects |
Metabolic Stability | Susceptible to CYP-mediated oxidation | Deuteration may alter metabolic kinetics | Allows differentiation of administered vs. formed metabolite |
Fragmentation Pattern | Characteristic MS/MS ions | Analogous ions with +3 m/z when containing deuteriums | Facilitates selective reaction monitoring |
Monohydroxy Netupitant D6 derives pharmacological significance from its parent compound, netupitant—a high-affinity, selective antagonist of the neurokinin-1 (NK₁) receptor. Netupitant competitively inhibits substance P binding in the central nervous system, particularly in the nucleus tractus solitarius and area postrema (vomiting center). This blockade prevents the emetic signal cascade triggered by chemotherapy agents, especially during the delayed phase (24-120 hours post-treatment) where substance P plays a dominant role [1] [7] [10].
Metabolic Activation and Pharmacological Contribution:
Table 3: Key Compounds in the NK1 Receptor Antagonist Class
Compound Name | Chemical Relationship | Primary Pharmacological Role | Receptor Affinity (NK1 Ki) |
---|---|---|---|
Netupitant | Parent drug | High-affinity NK1 antagonist | 0.95 nM |
Monohydroxy Netupitant | Major oxidative metabolite | Contributes to antiemetic efficacy | Not fully characterized (active metabolite) |
Aprepitant | Structurally distinct NK1 antagonist | First-generation antiemetic | 0.1-1.0 nM |
Fosaprepitant | Aprepitant prodrug | Rapidly converts to aprepitant | Equivalent to aprepitant |
Rolapitant | Structurally distinct antagonist | Ultra-long half-life (180 hours) antagonist | 0.66 nM |
The precise quantification enabled by Monohydroxy Netupitant D6 has revealed that this metabolite achieves circulating concentrations up to 40% of the parent drug, with a similar unbound fraction due to comparable plasma protein binding (>97%). This confirms its contribution to the overall pharmacological effect of netupitant-containing therapies, particularly in multi-day CINV protection protocols where metabolite accumulation occurs [3] [10].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0